molecular formula C16H26O B12621652 Hexadeca-5,10,13-trienal CAS No. 919530-85-1

Hexadeca-5,10,13-trienal

Cat. No.: B12621652
CAS No.: 919530-85-1
M. Wt: 234.38 g/mol
InChI Key: CXYDKULTGBVCJB-UHFFFAOYSA-N
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Description

Hexadeca-5,10,13-trienal is an organic compound with the molecular formula C16H24O It is a polyunsaturated aldehyde with three conjugated double bonds located at the 5th, 10th, and 13th positions of the hexadecane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadeca-5,10,13-trienal can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

Hexadeca-5,10,13-trienal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The double bonds can participate in electrophilic addition reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic addition reactions may involve reagents like bromine (Br2) or hydrogen halides (HX).

Major Products Formed

    Oxidation: Hexadeca-5,10,13-trienoic acid.

    Reduction: Hexadeca-5,10,13-trienol.

    Substitution: Various halogenated derivatives depending on the reagent used.

Scientific Research Applications

Hexadeca-5,10,13-trienal has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its role in biological processes and as a potential bioactive compound.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of hexadeca-5,10,13-trienal involves its interaction with specific molecular targets and pathways. For example, it may act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent adducts, which may alter the function of proteins and other macromolecules .

Comparison with Similar Compounds

Hexadeca-5,10,13-trienal can be compared with other similar compounds such as:

    Hexadeca-4,7,10,13-tetraenoic acid: A polyunsaturated fatty acid with four conjugated double bonds.

    Hexadeca-7,10,13-trienoic acid: A long-chain fatty acid with three conjugated double bonds at different positions.

    Hexadeca-4,6,10-trien-1-ol: An alcohol derivative with three conjugated double bonds.

These compounds share similar structural features but differ in their functional groups and specific positions of the double bonds, which can influence their chemical properties and applications .

Properties

CAS No.

919530-85-1

Molecular Formula

C16H26O

Molecular Weight

234.38 g/mol

IUPAC Name

hexadeca-5,10,13-trienal

InChI

InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-4,6-7,11-12,16H,2,5,8-10,13-15H2,1H3

InChI Key

CXYDKULTGBVCJB-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC=CCCCC=CCCCC=O

Origin of Product

United States

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